1-(tert-Butyl)-4-fluoro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(tert-Butyl)-4-fluoro-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the tert-butyl group and the fluorine atom in the structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-4-fluoro-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-keto ester, followed by the introduction of the tert-butyl and fluorine substituents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-4-fluoro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
1-(tert-Butyl)-4-fluoro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-4-fluoro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The tert-butyl group may also influence the compound’s stability and solubility, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl)-3-fluoro-1H-pyrazole-4-carboxylic acid
- 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid
- 1-(tert-Butyl)-4-bromo-1H-pyrazole-3-carboxylic acid
Uniqueness
1-(tert-Butyl)-4-fluoro-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The combination of the tert-butyl group and the fluorine atom provides a distinct set of properties that make it valuable for various applications.
Properties
Molecular Formula |
C8H11FN2O2 |
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Molecular Weight |
186.18 g/mol |
IUPAC Name |
1-tert-butyl-4-fluoropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11FN2O2/c1-8(2,3)11-4-5(9)6(10-11)7(12)13/h4H,1-3H3,(H,12,13) |
InChI Key |
JGFIKIMNZLTJGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C(=O)O)F |
Origin of Product |
United States |
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